molecular formula C17H12FN3O3 B2757927 (2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 324063-79-8

(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B2757927
CAS No.: 324063-79-8
M. Wt: 325.29 g/mol
InChI Key: CEIAIQYJNYXIDN-FXBPSFAMSA-N
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Description

(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide typically involves the condensation of 3-fluorobenzoyl hydrazine with 2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of (2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
  • (2E)-2-[(3-bromobenzoyl)hydrazono]-2H-chromene-3-carboxamide
  • (2E)-2-[(3-methylbenzoyl)hydrazono]-2H-chromene-3-carboxamide

Uniqueness

(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

324063-79-8

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

(2Z)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide

InChI

InChI=1S/C17H12FN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17-

InChI Key

CEIAIQYJNYXIDN-FXBPSFAMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C(=O)N

SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N

solubility

not available

Origin of Product

United States

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